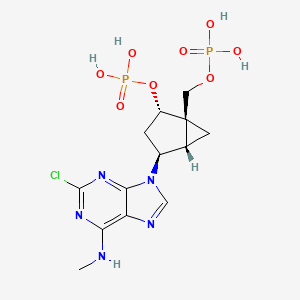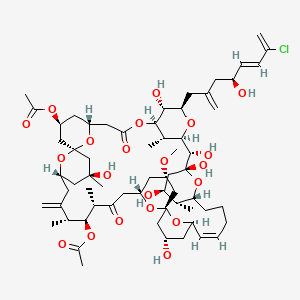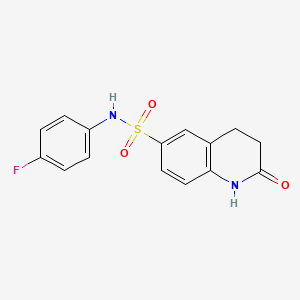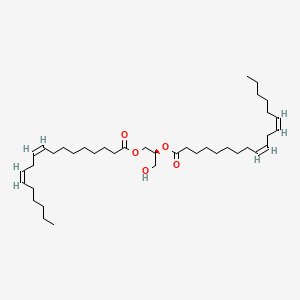
1,2-ジリノレオイル-sn-グリセロール
概要
説明
1,2-ジリノレオイル-sn-グリセロールは、sn-1位とsn-2位にリノール酸側鎖が結合したジアシルグリセロール化合物です。 これは、ラット肝ミトコンドリアやホウレンソウの葉緑体膜など、さまざまな生物膜に見られる脂質分子です 。 この化合物は、妊娠初期における子癇前症の予測のためのバイオマーカーとして特定されています .
科学的研究の応用
1,2-Dilinoleoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored as a biomarker for predicting preeclampsia in pregnant women.
Industry: Utilized in the production of bio-based surfactants and emulsifiers.
作用機序
1,2-ジリノレオイル-sn-グリセロールは、ジアシルグリセロールとしての役割を通じてその効果を発揮します。それは、特にタンパク質キナーゼC(PKC)の活性化における細胞シグナル伝達経路のセカンドメッセンジャーとして機能します。 1,2-ジリノレオイル-sn-グリセロールがPKCに結合すると、その活性化につながり、これが細胞成長、分化、アポトーシスなどのさまざまな細胞プロセスを調節します .
6. 類似の化合物との比較
類似の化合物
1,2-ジオレオイル-sn-グリセロール: リノール酸ではなくオレイン酸鎖を含む類似の構造。
1,2-ジパルミトイル-sn-グリセロール: パルミチン酸鎖が含まれています。
1,2-ジリノレンオイル-sn-グリセロール: リノレン酸鎖が含まれています。
独自性
1,2-ジリノレオイル-sn-グリセロールは、特定のリノール酸鎖が独特の生物学的特性を与えているため、ユニークです。 妊娠中毒症のバイオマーカーとしての役割と、特定の細胞シグナル伝達経路への関与は、研究と臨床応用の両方におけるその重要性を強調しています .
生化学分析
Biochemical Properties
1,2-Dilinoleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a substrate for enzymes like diacylglycerol kinase and protein kinase C. Diacylglycerol kinase phosphorylates 1,2-Dilinoleoyl-sn-glycerol to produce phosphatidic acid, a key intermediate in lipid biosynthesis . Protein kinase C, on the other hand, is activated by 1,2-Dilinoleoyl-sn-glycerol, leading to the phosphorylation of various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, 1,2-Dilinoleoyl-sn-glycerol interacts with other biomolecules such as phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate diacylglycerol and inositol trisphosphate .
Cellular Effects
1,2-Dilinoleoyl-sn-glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates protein kinase C, which in turn modulates several signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . These pathways are crucial for regulating cell proliferation, differentiation, and survival. Furthermore, 1,2-Dilinoleoyl-sn-glycerol affects gene expression by activating transcription factors like activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells . It also plays a role in lipid metabolism by serving as a substrate for lipid biosynthesis and degradation .
Molecular Mechanism
The molecular mechanism of 1,2-Dilinoleoyl-sn-glycerol involves its interaction with various enzymes and proteins. It binds to and activates protein kinase C, leading to the phosphorylation of target proteins involved in cellular signaling . This activation is mediated by the binding of 1,2-Dilinoleoyl-sn-glycerol to the C1 domain of protein kinase C, which induces a conformational change that allows the enzyme to interact with its substrates . Additionally, 1,2-Dilinoleoyl-sn-glycerol is phosphorylated by diacylglycerol kinase to produce phosphatidic acid, which serves as a precursor for the synthesis of other lipids . This phosphorylation is crucial for maintaining the balance between diacylglycerol and phosphatidic acid levels in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dilinoleoyl-sn-glycerol can change over time due to its stability and degradation. Studies have shown that 1,2-Dilinoleoyl-sn-glycerol is relatively stable under physiological conditions but can be degraded by lipases and other enzymes over time . Long-term exposure to 1,2-Dilinoleoyl-sn-glycerol in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in cell signaling, gene expression, and lipid metabolism . These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1,2-Dilinoleoyl-sn-glycerol in animal models vary with different dosages. Low to moderate doses of 1,2-Dilinoleoyl-sn-glycerol have been shown to activate protein kinase C and modulate cellular signaling pathways without causing significant toxicity . High doses of 1,2-Dilinoleoyl-sn-glycerol can lead to adverse effects such as lipid accumulation, oxidative stress, and inflammation . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1,2-Dilinoleoyl-sn-glycerol is involved in several metabolic pathways, including lipid biosynthesis and degradation. It serves as a substrate for diacylglycerol kinase, which phosphorylates it to produce phosphatidic acid . Phosphatidic acid is then converted to other lipids such as phosphatidylcholine and phosphatidylethanolamine through the Kennedy pathway . Additionally, 1,2-Dilinoleoyl-sn-glycerol can be hydrolyzed by lipases to release free fatty acids and glycerol, which are further metabolized through beta-oxidation and glycolysis, respectively . These metabolic pathways are crucial for maintaining cellular lipid homeostasis and energy production .
Transport and Distribution
1,2-Dilinoleoyl-sn-glycerol is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into cellular membranes, where it interacts with other lipids and proteins to modulate membrane fluidity and function . Additionally, 1,2-Dilinoleoyl-sn-glycerol can be transported by lipid-binding proteins such as fatty acid-binding proteins and lipoproteins, which facilitate its distribution to different cellular compartments and tissues . These transport mechanisms are essential for the proper localization and function of 1,2-Dilinoleoyl-sn-glycerol in cells .
Subcellular Localization
The subcellular localization of 1,2-Dilinoleoyl-sn-glycerol is primarily within cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . It is also found in lipid droplets, where it plays a role in lipid storage and metabolism . The localization of 1,2-Dilinoleoyl-sn-glycerol is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its activity and function in various cellular processes .
準備方法
合成経路と反応条件
1,2-ジリノレオイル-sn-グリセロールは、グリセロールとリノール酸のエステル化によって合成できます。 反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を使用して、エステル化プロセスを促進します 。反応は還流条件下で行われ、生成物はカラムクロマトグラフィーによって精製されます。
工業的生産方法
工業的な設定では、1,2-ジリノレオイル-sn-グリセロールは、リパーゼを使用した酵素的方法によって製造されます。 これらの酵素は、穏やかな条件下でグリセロールとリノール酸のエステル化を触媒し、高い収率と純度をもたらします 。酵素プロセスは、その特異性と環境に優しい性質のために好まれます。
化学反応の分析
反応の種類
1,2-ジリノレオイル-sn-グリセロールは、次のものを含むさまざまな化学反応を起こします。
酸化: リノール酸鎖は酸化されて、ヒドロペルオキシドやその他の酸化生成物を形成する可能性があります。
加水分解: エステル結合は加水分解されて、遊離脂肪酸とグリセロールが放出されます。
転エステル化: エステル基は、触媒の存在下で他の脂肪酸と交換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とオゾンが含まれます。
加水分解: 塩酸や水酸化ナトリウムなどの典型的な試薬を使用して、酸性または塩基性条件を使用できます。
転エステル化: メタノールナトリウムやリパーゼなどの触媒を使用して、反応を促進します。
生成される主な生成物
酸化: ヒドロペルオキシド、アルデヒド、ケトン。
加水分解: 遊離リノール酸とグリセロール。
転エステル化: 異なる脂肪酸鎖を持つ新しいジアシルグリセロール化合物。
4. 科学研究への応用
1,2-ジリノレオイル-sn-グリセロールは、科学研究にいくつかの用途があります。
化学: 脂質酸化と加水分解のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達と膜構造におけるその役割について調査されています。
医学: 妊娠中の女性の妊娠中毒症を予測するためのバイオマーカーとして探索されています.
産業: バイオベースの界面活性剤や乳化剤の製造に使用されます。
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-sn-glycerol: Similar structure but with oleic acid chains instead of linoleic acid.
1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid chains.
1,2-Dilinolenoyl-sn-glycerol: Contains linolenic acid chains.
Uniqueness
1,2-Dilinoleoyl-sn-glycerol is unique due to its specific linoleic acid chains, which confer distinct biological properties. Its role as a biomarker for preeclampsia and its involvement in specific cellular signaling pathways highlight its importance in both research and clinical applications .
特性
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBAQLIFKSMEM-ZHARMHCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309796 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24529-89-3 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dilinoleate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DILINOLEATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



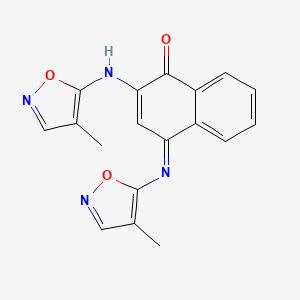
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
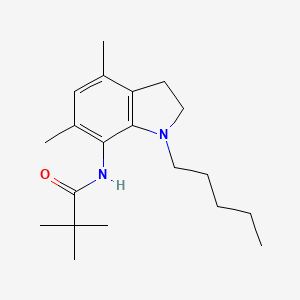
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
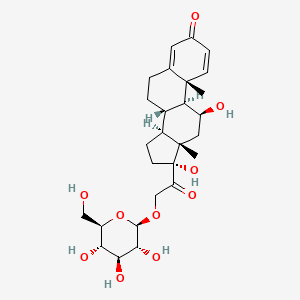
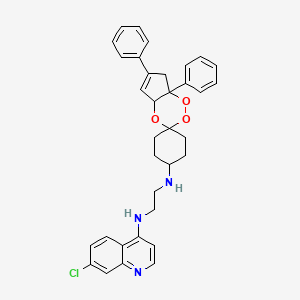
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
